N-[(1-hydroxycyclopentyl)methyl]-2-(3-methoxyphenyl)acetamide
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Overview
Description
N-[(1-hydroxycyclopentyl)methyl]-2-(3-methoxyphenyl)acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclopentyl ring with a hydroxyl group, a methoxy-substituted phenyl ring, and an acetamide functional group. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclopentyl)methyl]-2-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the hydroxyl group: Hydroxylation reactions are employed to introduce the hydroxyl group onto the cyclopentyl ring.
Attachment of the methoxyphenyl group: This step involves the coupling of a methoxy-substituted phenyl ring to the cyclopentyl ring via a suitable linker.
Formation of the acetamide group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclopentyl)methyl]-2-(3-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-[(1-hydroxycyclopentyl)methyl]-2-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play crucial roles in binding to target proteins or enzymes, modulating their activity. The acetamide group may also contribute to the compound’s overall bioactivity by enhancing its stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-((1-hydroxycyclohexyl)methyl)-2-(3-methoxyphenyl)acetamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
N-((1-hydroxycyclopentyl)methyl)-2-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group at the 4-position of the phenyl ring.
N-((1-hydroxycyclopentyl)methyl)-2-(3-ethoxyphenyl)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-[(1-hydroxycyclopentyl)methyl]-2-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyl group on the cyclopentyl ring and the methoxy group on the phenyl ring allows for targeted interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-19-13-6-4-5-12(9-13)10-14(17)16-11-15(18)7-2-3-8-15/h4-6,9,18H,2-3,7-8,10-11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONENZVTZSQYEMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC2(CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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